molecular formula C7H8N2O4 B3361076 5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione CAS No. 91101-10-9

5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione

Cat. No. B3361076
CAS RN: 91101-10-9
M. Wt: 184.15 g/mol
InChI Key: OKBAVYNEKRSCAW-UHFFFAOYSA-N
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Description

5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione is a compound that has been used for pharmaceutical testing . It has been mentioned in patents related to compounds inhibiting ADAMTS 4 and 5 for the prophylaxis or treatment of inflammatory diseases or diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied extensively. A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of 5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione is represented by the formula C7H8N2O4 .


Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives have been synthesized through various chemical reactions. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

Future Directions

The future directions for research on 5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione and its derivatives could include further exploration of their potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving degradation of cartilage . Additionally, more studies could be conducted to fully understand their mechanism of action and to further investigate their physical and chemical properties.

properties

IUPAC Name

5-(2-oxooxolan-3-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-5-4(8-7(12)9-5)3-1-2-13-6(3)11/h3-4H,1-2H2,(H2,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAVYNEKRSCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315758
Record name MLS003115712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione

CAS RN

91101-10-9
Record name MLS003115712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 3
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 4
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 5
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 6
5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione

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